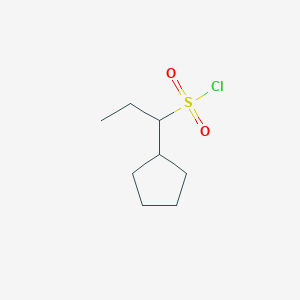
1-Cyclopentylpropane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopentylpropane-1-sulfonyl chloride is an organic compound with the molecular formula C₈H₁₅ClO₂S. It is a sulfonyl chloride derivative, characterized by the presence of a cyclopentyl group attached to a propane backbone, which is further bonded to a sulfonyl chloride group. This compound is primarily used in organic synthesis and various chemical reactions due to its reactive sulfonyl chloride group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Cyclopentylpropane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of cyclopentylpropane with chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the sulfonyl chloride group.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of phosphorus pentachloride or phosphorus oxychloride as chlorinating agents. These reagents react with cyclopentylpropane under elevated temperatures to yield the desired sulfonyl chloride compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclopentylpropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamides, sulfonate esters, or sulfonyl thiols, respectively.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Reagents like hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Major Products Formed:
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonyl Thiols: Formed by the reaction with thiols.
Applications De Recherche Scientifique
1-Cyclopentylpropane-1-sulfonyl chloride has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound is utilized in the development of sulfonamide-based drugs due to its ability to form stable sulfonamide linkages.
Material Science: It is employed in the modification of surfaces and materials to introduce sulfonyl functional groups, enhancing their properties.
Mécanisme D'action
The mechanism of action of 1-cyclopentylpropane-1-sulfonyl chloride primarily involves its reactive sulfonyl chloride group. This group can undergo nucleophilic substitution reactions, where nucleophiles attack the sulfur atom, leading to the displacement of the chloride ion. This reactivity makes it a valuable reagent in organic synthesis and chemical modifications .
Comparaison Avec Des Composés Similaires
Benzenesulfonyl Chloride: Similar in reactivity but contains a benzene ring instead of a cyclopentyl group.
Methanesulfonyl Chloride: Contains a simpler methane backbone, making it less sterically hindered compared to 1-cyclopentylpropane-1-sulfonyl chloride.
Uniqueness: this compound is unique due to its cyclopentyl group, which imparts specific steric and electronic properties. This makes it suitable for applications where such characteristics are desired, differentiating it from simpler sulfonyl chlorides .
Propriétés
Formule moléculaire |
C8H15ClO2S |
|---|---|
Poids moléculaire |
210.72 g/mol |
Nom IUPAC |
1-cyclopentylpropane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H15ClO2S/c1-2-8(12(9,10)11)7-5-3-4-6-7/h7-8H,2-6H2,1H3 |
Clé InChI |
RMYMLUQJHXUWEK-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1CCCC1)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[2.5]octane-4-carboximidamide](/img/structure/B13219454.png)
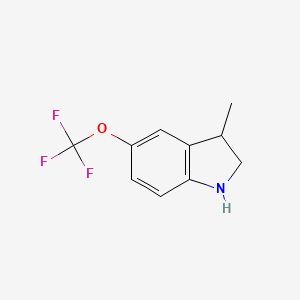
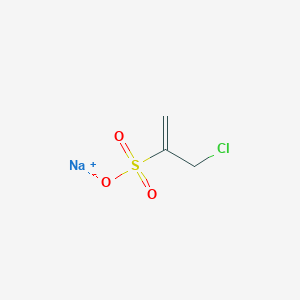

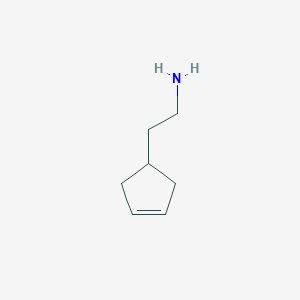
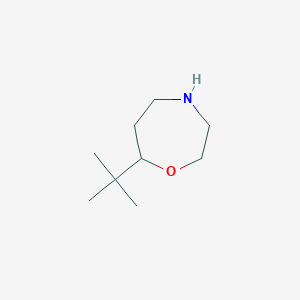
![4-[3-(Propan-2-yl)-1,2-oxazol-5-yl]benzene-1-sulfonyl chloride](/img/structure/B13219497.png)
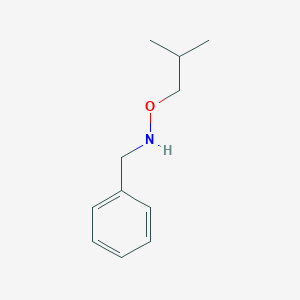
![Methyl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13219509.png)
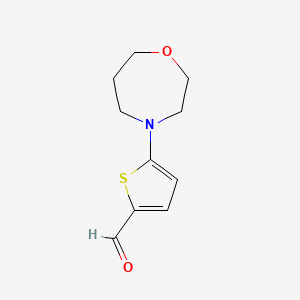
![Methyl[2-(piperidin-2-YL)propyl]amine](/img/structure/B13219520.png)

![5-[3-(Hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B13219531.png)

